Cas no 1420983-23-8 (Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate)

tert-ブチル 3-((2-クロロピリミジン-4-イル)(メチル)アミノ)ピロリジン-1-カルボキシレートは、ピリミジン骨格とピロリジン環を有する高純度の有機化合物です。この化合物は、医薬品中間体としての応用が期待され、特にキナーゼ阻害剤などの創薬研究において重要な役割を果たします。tert-ブトキシカルボニル(Boc)保護基を有することで、選択的な脱保護が可能であり、合成経路の柔軟性が高い点が特徴です。さらに、2-クロロピリミジン部位は求核置換反応に対して高い反応性を示し、多様な誘導体合成に適しています。分子内の立体障害を考慮した設計により、標的タンパク質との親和性最適化が可能です。標準品としての高い純度(通常98%以上)と安定性を備えており、精密な薬理評価に適しています。

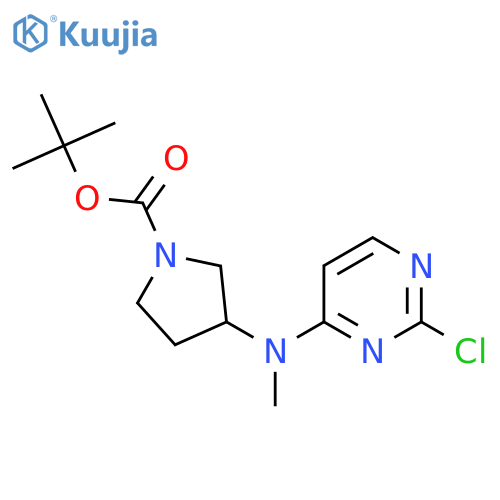

1420983-23-8 structure

商品名:Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate

CAS番号:1420983-23-8

MF:C14H21ClN4O2

メガワット:312.795141935349

CID:2168603

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate

- Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3

- InChIKey: KCORFBVKPRLOFF-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=CC(=N1)N(C)C1CN(C(=O)OC(C)(C)C)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 375

- トポロジー分子極性表面積: 58.6

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6735056-1.0g |

tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95.0% | 1.0g |

$1214.0 | 2025-03-13 | |

| Enamine | EN300-6735056-2.5g |

tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95.0% | 2.5g |

$2379.0 | 2025-03-13 | |

| Enamine | EN300-6735056-0.05g |

tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95.0% | 0.05g |

$282.0 | 2025-03-13 | |

| Enamine | EN300-6735056-0.1g |

tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95.0% | 0.1g |

$420.0 | 2025-03-13 | |

| Enamine | EN300-6735056-5.0g |

tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95.0% | 5.0g |

$3520.0 | 2025-03-13 | |

| Aaron | AR020PNE-100mg |

tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95% | 100mg |

$603.00 | 2025-02-14 | |

| Aaron | AR020PNE-2.5g |

tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95% | 2.5g |

$3297.00 | 2023-12-16 | |

| 1PlusChem | 1P020PF2-50mg |

tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95% | 50mg |

$399.00 | 2024-06-20 | |

| 1PlusChem | 1P020PF2-500mg |

tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95% | 500mg |

$1233.00 | 2024-06-20 | |

| 1PlusChem | 1P020PF2-1g |

tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |

1420983-23-8 | 95% | 1g |

$1563.00 | 2024-06-20 |

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1420983-23-8 (Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量